1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-chlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-chlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide linkage, which contribute to its diverse reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-chlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with 100% nitric acid.
Formation of the triazole ring: This involves the cyclization of appropriate precursors under specific conditions.
Coupling reactions: The final step involves coupling the oxadiazole and triazole intermediates with a hydrazide derivative under controlled conditions to form the target compound.
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-chlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common reagents used in these reactions include nitric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-chlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-chlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-chlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide include:
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone
These compounds share similar structural features, such as the presence of oxadiazole and triazole rings, but differ in their specific substituents and overall molecular architecture
Properties
Molecular Formula |
C13H11ClN8O2 |
---|---|
Molecular Weight |
346.73 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C13H11ClN8O2/c1-7-10(17-21-22(7)12-11(15)19-24-20-12)13(23)18-16-6-8-3-2-4-9(14)5-8/h2-6H,1H3,(H2,15,19)(H,18,23)/b16-6+ |
InChI Key |
PKZQRUCRFKFJPW-OMCISZLKSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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